![molecular formula C10H7BrO2 B13070519 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde](/img/structure/B13070519.png)
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
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Overview
Description
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with the molecular formula C10H7BrO2 It is a derivative of indene, featuring a bromine atom, a carbonyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 6-Bromo-1-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo oxidation, reduction, and condensation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another brominated indene derivative with applications in organic synthesis and material science.
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable intermediate in the preparation of more complex molecules.
Biological Activity
6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C10H7BrO2
Molecular Weight: 241.07 g/mol
IUPAC Name: this compound
CAS Number: 79421612
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can influence enzyme activity and modulate signaling pathways.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction: The compound may interact with specific receptors, influencing cellular responses and contributing to its pharmacological effects.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various strains of bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may have potential anticancer effects:
- Cell Line Studies: In vitro studies on cancer cell lines have demonstrated cytotoxic effects, with IC50 values suggesting significant activity against specific cancer types.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation: It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity:
- Study on Anticancer Activity:
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Methodology | Key Findings |
---|---|---|---|
Antimicrobial | S. aureus | Disk diffusion | Significant inhibition observed |
E. coli | Broth microdilution | MIC = 32 µg/mL | |
Anticancer | MCF7 (breast cancer) | MTT assay | IC50 = 25 µM |
A549 (lung cancer) | MTT assay | IC50 = 30 µM | |
Anti-inflammatory | Human macrophages | Cytokine assay | Reduced IL-6 production |
Properties
Molecular Formula |
C10H7BrO2 |
---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
5-bromo-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO2/c11-8-2-1-6-3-7(5-12)10(13)9(6)4-8/h1-2,4-5,7H,3H2 |
InChI Key |
VSCVLJUXIUNKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Br)C=O |
Origin of Product |
United States |
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